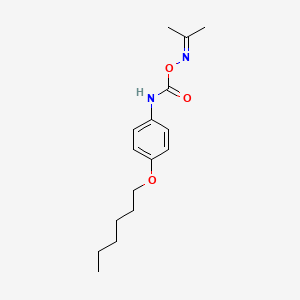

![molecular formula C59H77N11O10 B10852795 (2S,3R)-2-[[(2S)-2-[(3S,6S,9S,12S,15S)-6-(4-aminobutyl)-15-benzyl-12-[(4-hydroxyphenyl)methyl]-9-(1H-indol-3-ylmethyl)-2,5,8,11,14,20-hexaoxo-3-propan-2-yl-1,4,7,10,13,16,19-heptazacyclotricos-1-yl]-3-phenylpropanoyl]amino]-3-hydroxybutanamide](/img/structure/B10852795.png)

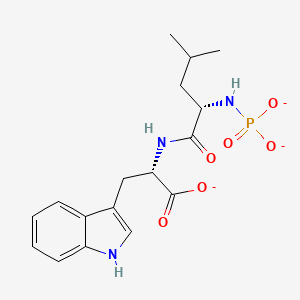

(2S,3R)-2-[[(2S)-2-[(3S,6S,9S,12S,15S)-6-(4-aminobutyl)-15-benzyl-12-[(4-hydroxyphenyl)methyl]-9-(1H-indol-3-ylmethyl)-2,5,8,11,14,20-hexaoxo-3-propan-2-yl-1,4,7,10,13,16,19-heptazacyclotricos-1-yl]-3-phenylpropanoyl]amino]-3-hydroxybutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

PTR-3046 est un peptide synthétique qui agit comme un antagoniste du récepteur de la somatostatine. Il est connu pour sa haute sélectivité envers le sous-type 5 du récepteur de la somatostatine (SSTR5). Ce composé a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement des troubles du système digestif tels que la pancréatite .

Méthodes De Préparation

PTR-3046 est synthétisé par synthèse peptidique en phase solide (SPPS) sur une résine de 4-méthylbenzhydrylamine amide de Rink. La synthèse implique de multiples cycles de couplage et de déprotection avec divers acides aminés. Le processus commence par l'élimination du groupe protecteur Fmoc de la résine à l'aide de 20% de pipéridine dans la N-méthyl-2-pyrrolidinone. Les cycles de couplage suivants sont effectués avec des acides aminés tels que Fmoc-Thr (O-t-Bu)OH, Fmoc- (N-allyloxycarbonylpropyl)PheOH, Fmoc-ValCl, Fmoc-Lys (Boc)OH et Fmoc-D-TrpOH. Le produit final est obtenu après cyclisation et purification par chromatographie liquide haute performance préparative en phase inverse .

Analyse Des Réactions Chimiques

PTR-3046 subit diverses réactions chimiques, notamment la cyclisation et la déprotection. La cyclisation entre les groupes amino et acide libres est réalisée à l'aide d'hexafluorophosphate de benzotriazol-1-yloxy-tripyrrolidinophosphonium. Les étapes de déprotection impliquent l'utilisation de tétrakis (triphénylphosphine)palladium, d'acide acétique et de N-méthylmorpholine dans le chloroforme. La déprotection finale est réalisée avec de l'acide trifluoroacétique humide contenant une trace d'éthanedithiol et de triisopropylsilane à 0°C .

Applications de la recherche scientifique

PTR-3046 a été largement étudié pour ses applications dans divers domaines :

Chimie : Il est utilisé comme composé modèle pour étudier les techniques de synthèse et de cyclisation des peptides.

Biologie : PTR-3046 est utilisé pour étudier les caractéristiques de liaison et la sélectivité des récepteurs de la somatostatine, en particulier SSTR5.

Mécanisme d'action

PTR-3046 exerce ses effets en se liant sélectivement au sous-type 5 du récepteur de la somatostatine (SSTR5). Cette liaison inhibe la libération de certaines enzymes du pancréas, telles que l'amylase et la lipase, sans affecter la libération de l'hormone de croissance ou du glucagon. La principale conformation de PTR-3046 en solution est définie par un virage bêta de type II' en D-Trp-Lys et une liaison amide cis en Val-PheC3 .

Applications De Recherche Scientifique

PTR-3046 has been extensively studied for its applications in various fields:

Chemistry: It is used as a model compound for studying peptide synthesis and cyclization techniques.

Biology: PTR-3046 is used to investigate the binding characteristics and selectivity of somatostatin receptors, particularly SSTR5.

Mécanisme D'action

PTR-3046 exerts its effects by selectively binding to the somatostatin receptor subtype 5 (SSTR5). This binding inhibits the release of certain enzymes from the pancreas, such as amylase and lipase, without affecting the release of growth hormone or glucagon. The major conformation of PTR-3046 in solution is defined by a type II’ beta-turn at D-Trp-Lys and a cis amide bond at Val-PheC3 .

Comparaison Avec Des Composés Similaires

PTR-3046 est unique en raison de sa haute sélectivité pour le récepteur SSTR5. Des composés similaires incluent d'autres analogues de la somatostatine tels que l'octréotide et le lanréotide, qui ciblent également les récepteurs de la somatostatine mais avec des profils de sélectivité différents. La stabilité de PTR-3046 contre la dégradation enzymatique et son action spécifique sur SSTR5 le distinguent de ces autres analogues .

Propriétés

Formule moléculaire |

C59H77N11O10 |

|---|---|

Poids moléculaire |

1100.3 g/mol |

Nom IUPAC |

(2S,3R)-2-[[(2S)-2-[(3S,6S,9S,12S,15S)-6-(4-aminobutyl)-15-benzyl-12-[(4-hydroxyphenyl)methyl]-9-(1H-indol-3-ylmethyl)-2,5,8,11,14,20-hexaoxo-3-propan-2-yl-1,4,7,10,13,16,19-heptazacyclotricos-1-yl]-3-phenylpropanoyl]amino]-3-hydroxybutanamide |

InChI |

InChI=1S/C59H77N11O10/c1-36(2)51-59(80)70(49(33-39-17-8-5-9-18-39)58(79)69-52(37(3)71)53(61)74)30-14-22-50(73)63-29-28-62-46(31-38-15-6-4-7-16-38)55(76)66-47(32-40-23-25-42(72)26-24-40)56(77)67-48(34-41-35-64-44-20-11-10-19-43(41)44)57(78)65-45(54(75)68-51)21-12-13-27-60/h4-11,15-20,23-26,35-37,45-49,51-52,62,64,71-72H,12-14,21-22,27-34,60H2,1-3H3,(H2,61,74)(H,63,73)(H,65,78)(H,66,76)(H,67,77)(H,68,75)(H,69,79)/t37-,45+,46+,47+,48+,49+,51+,52+/m1/s1 |

Clé InChI |

LRUHWPFUOBQIRY-ANYMKNSJSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)N2CCCC(=O)NCCN[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)C(C)C)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O)CC6=CC=CC=C6)O |

SMILES canonique |

CC(C)C1C(=O)N(CCCC(=O)NCCNC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)C(CC6=CC=CC=C6)C(=O)NC(C(C)O)C(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

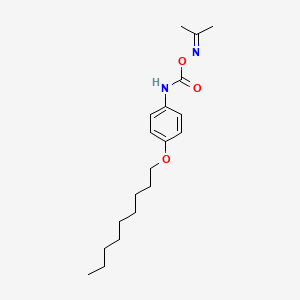

![N-[(S)-(1-Benzyl-3-butylcarbamoyl-2-hydroxy-propylcarbamoyl)-phenyl-methyl]-2,4-dimethoxy-benzamide](/img/structure/B10852722.png)

![[3-(2-hydroxy-5-oxo-2H-furan-3-yl)-4b,7,7,10a-tetramethyl-1,3,4,4a,5,6,6a,8,9,10,10b,11,12,12a-tetradecahydronaphtho[2,1-f]isochromen-1-yl] acetate](/img/structure/B10852728.png)

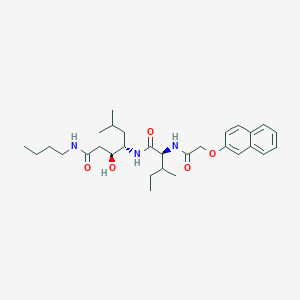

![N-[(1S,2S)-1-(1-Benzyl-3-butylcarbamoyl-2-hydroxy-propylcarbamoyl)-2-methyl-butyl]-2,4-dimethoxy-benzamide](/img/structure/B10852729.png)

![N-(1-{1-[1-Hydroxy-2-(3-phenyl-propylcarbamoyl)-ethyl]-3-methyl-butylcarbamoyl}-2-methyl-butyl)-4-methylaminomethyl-benzamide](/img/structure/B10852735.png)

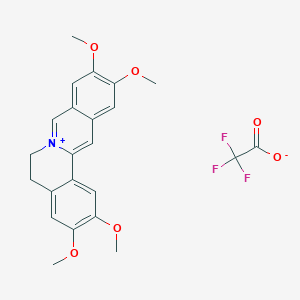

![(6aS)-1,9,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-2-ol](/img/structure/B10852768.png)